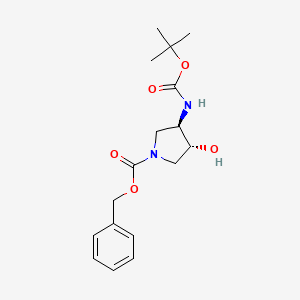

benzyl (3R,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzyl (3R,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a benzyl group, a tert-butoxycarbonyl-protected amino group, and a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (3R,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-lactam or an amino acid derivative.

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, often using benzyl bromide or benzyl chloride as the electrophile.

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Hydroxylation: The hydroxyl group is introduced through a selective oxidation reaction, often using reagents like osmium tetroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable reactions, as well as advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate, osmium tetroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Protecting Groups: Tert-butoxycarbonyl chloride (Boc-Cl), benzyl bromide, benzyl chloride.

Major Products Formed

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of various substituted pyrrolidine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Benzyl (3R,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its hydroxypyrrolidine structure is particularly relevant for developing drugs targeting neurological disorders and other therapeutic areas.

Case Studies

- Neuroprotective Agents : Research has indicated that derivatives of this compound can exhibit neuroprotective effects. For instance, studies have explored its potential in synthesizing analogs that may protect neuronal cells from oxidative stress.

- Antiviral Activity : Some derivatives have shown promising antiviral activity against specific viral strains in vitro. The modification of the pyrrolidine ring has been a focus for enhancing efficacy and reducing cytotoxicity.

Organic Synthesis

This compound is utilized as a chiral building block in asymmetric synthesis. Its ability to introduce chirality into molecules makes it valuable for producing enantiomerically pure compounds.

Applications in Synthesis

- Synthesis of Peptides : The tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection during peptide synthesis, facilitating the assembly of complex peptide structures.

- Heterocyclic Compounds : Its structure enables the formation of various heterocycles, which are crucial in developing new materials and bioactive compounds.

Material Science

Recent studies have explored the applications of this compound in material science, particularly in creating polymers and nanomaterials.

Research Findings

- Polymerization Studies : The compound has been investigated for its role in polymerization reactions, contributing to the development of new polymeric materials with enhanced mechanical properties.

- Nanomaterial Development : Its use as a precursor in synthesizing nanoparticles has been documented, showing potential applications in drug delivery systems and imaging agents.

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard reference material due to its well-defined structure and properties. It aids in the calibration of analytical techniques such as NMR and mass spectrometry.

Biologische Aktivität

Benzyl (3R,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate (CAS No. 859854-67-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C₁₈H₂₆N₂O₅

- Molecular Weight : 350.415 g/mol

- CAS Number : 859854-67-4

The compound exhibits biological activity primarily through its interaction with specific biological targets. It has been noted for its potential role as an inhibitor in various enzymatic pathways, particularly those involving amino acid metabolism and neurotransmission.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in neurotransmitter synthesis, which can affect neurological pathways.

- Modulation of Receptor Activity : It has shown potential in modulating receptor activity related to neurotransmitter systems, particularly the glutamatergic system.

Antioxidant Properties

Studies have indicated that this compound possesses antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in neurodegenerative diseases where oxidative damage is a contributing factor.

Neuroprotective Effects

Research has demonstrated that this compound may provide neuroprotective effects through the modulation of NMDA receptors. Preliminary studies suggest that it enhances the survival of neuronal cells under stress conditions.

Data Table: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antioxidant | Reduces oxidative stress markers | |

| Neuroprotective | Enhances neuronal survival | |

| Enzyme Inhibition | Inhibits specific amino acid enzymes |

Case Studies

- Neuroprotection in Animal Models : A study conducted on rodent models of neurodegeneration demonstrated that administration of the compound resulted in a significant reduction in neuronal loss and improved cognitive function compared to control groups. The mechanism was attributed to its role as an NMDA receptor modulator.

- Cell Culture Studies : In vitro studies using neuronal cell lines showed that treatment with this compound led to increased cell viability and reduced apoptosis under oxidative stress conditions.

Eigenschaften

IUPAC Name |

benzyl (3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O5/c1-17(2,3)24-15(21)18-13-9-19(10-14(13)20)16(22)23-11-12-7-5-4-6-8-12/h4-8,13-14,20H,9-11H2,1-3H3,(H,18,21)/t13-,14-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMXBVXJSFDXHTE-ZIAGYGMSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CN(CC1O)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CN(C[C@H]1O)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.